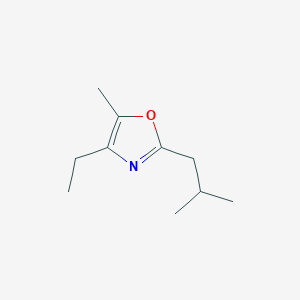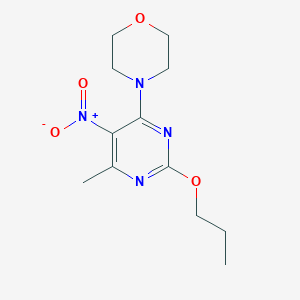
Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)- is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a pyrimidine moiety, which is further functionalized with methyl, nitro, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the nitro, methyl, and propoxy groups. The final step involves the attachment of the morpholine ring to the pyrimidine core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrimidine moiety may interact with nucleic acids or enzymes, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: A simpler morpholine derivative with different functional groups.
4-(3-Methyl-4-nitrophenyl)morpholine: Contains a nitrophenyl group instead of a pyrimidine moiety.
4-(6-Methyl-4-pyrimidinyl)morpholine: Lacks the nitro and propoxy groups present in the target compound.
Uniqueness
Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro, methyl, and propoxy groups on the pyrimidine ring, along with the morpholine moiety, makes it a versatile compound for various applications .
Properties
CAS No. |
186047-52-9 |
|---|---|
Molecular Formula |
C12H18N4O4 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4-(6-methyl-5-nitro-2-propoxypyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C12H18N4O4/c1-3-6-20-12-13-9(2)10(16(17)18)11(14-12)15-4-7-19-8-5-15/h3-8H2,1-2H3 |
InChI Key |
AWGFDYHCQNHLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=C(C(=N1)N2CCOCC2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide](/img/structure/B14257858.png)
![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)
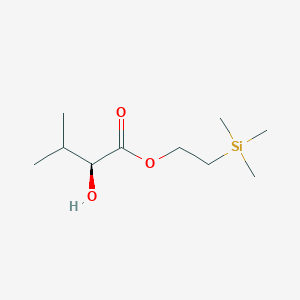
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
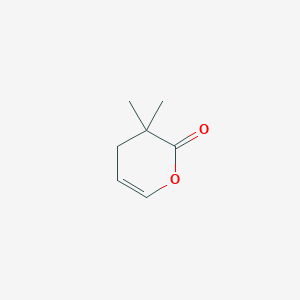

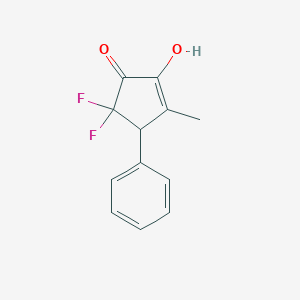
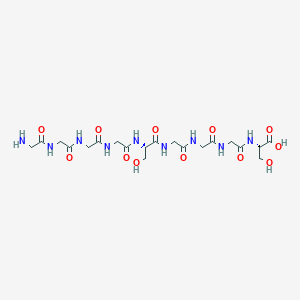
oxophosphanium](/img/structure/B14257939.png)
